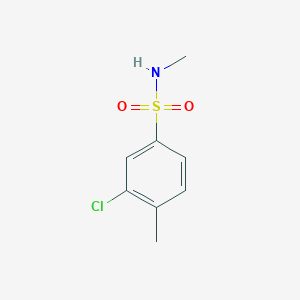

3-chloro-N,4-dimethylbenzene-1-sulfonamide

Description

Significance of Benzenesulfonamide (B165840) Scaffolds in Contemporary Organic and Materials Chemistry Research

The benzenesulfonamide scaffold is a privileged structural motif in medicinal chemistry and drug discovery. The sulfonamide functional group is a key component in a variety of therapeutic agents. Beyond pharmaceuticals, benzenesulfonamide derivatives are finding increasing applications in materials chemistry, where their unique electronic and structural properties are harnessed for the creation of novel functional materials.

Overview of Key Research Trajectories in Sulfonamide Derivatives and their Structural Diversity

Research into sulfonamide derivatives is characterized by several key trajectories. A major focus has been the synthesis of novel derivatives with diverse substitution patterns on both the benzene (B151609) ring and the sulfonamide nitrogen. This structural diversity allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character, which in turn influences their biological activity and material properties. The development of efficient and sustainable synthetic methodologies for accessing these derivatives is also an active area of investigation. mdpi.com

Specific Academic Context of 3-chloro-N,4-dimethylbenzene-1-sulfonamide within Halogenated Benzenesulfonamide Research

Halogenated benzenesulfonamides represent a significant subclass of sulfonamide derivatives, with the halogen substituents playing a critical role in modulating the molecule's properties. The introduction of a chlorine atom, as in the case of this compound, can significantly impact the compound's electronic distribution, lipophilicity, and potential for intermolecular interactions, such as halogen bonding. Research in this area often focuses on understanding the structure-activity relationships of these halogenated compounds. nih.gov While specific research on this compound is limited in publicly available literature, the study of closely related halogenated benzenesulfonamides provides valuable insights into its potential chemical and physical properties.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHWKKGMNSONOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation of 3 Chloro N,4 Dimethylbenzene 1 Sulfonamide and Its Crystalline Forms

Spectroscopic Investigations for Comprehensive Structural Confirmation and Electronic Transitions

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's molecular mass, providing critical confirmation of its elemental composition. This method is distinguished from low-resolution mass spectrometry by its ability to measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm). Such precision allows for the confident assignment of a unique molecular formula to an observed mass, a crucial step in the structural elucidation of novel or synthesized compounds.

For the compound 3-chloro-N,4-dimethylbenzene-1-sulfonamide, with a molecular formula of C₈H₁₀ClNO₂S, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. The calculated monoisotopic mass provides a benchmark for experimental determination via HRMS.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₀ClNO₂S |

| Calculated Monoisotopic Mass | 219.0121 g/mol |

| Expected Primary Ion (ESI+) | [M+H]⁺ |

| Calculated m/z of [M+H]⁺ | 220.0199 |

This table presents theoretical data calculated from the molecular formula. Experimental values would be obtained from HRMS analysis.

UV-Visible Spectroscopy for Electronic Absorption Characteristics and Transitions

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the presence of chromophores and the electronic transitions within the molecule.

The UV-Visible spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the substituted benzene (B151609) ring and the sulfonamide group. The benzene ring itself is a strong chromophore, and its absorption characteristics are influenced by the nature and position of its substituents—in this case, the chloro, methyl, and sulfonamide groups.

Specific experimental UV-Visible spectroscopic data, including absorption maxima (λmax) and molar absorptivity (ε) values for this compound, are not detailed in the available scientific literature. However, analysis of analogous aromatic sulfonamides allows for a general prediction of its spectral features. Typically, aromatic sulfonamides exhibit characteristic absorption bands in the UV region. The primary π → π* transitions of the benzene ring are expected to appear at shorter wavelengths, while the presence of the sulfonamide group and the chlorine atom as auxochromes may lead to a bathochromic (red) shift of these bands to longer wavelengths.

Table 2: Predicted UV-Visible Absorption Characteristics for this compound

| Type of Electronic Transition | Expected Wavelength Region (λmax) | Associated Chromophore |

| π → π | 200-280 nm | Substituted Benzene Ring |

| n → π | > 280 nm | Sulfonamide Group (S=O) |

This table provides a generalized prediction based on the analysis of similar aromatic sulfonamides. The actual absorption maxima and molar absorptivities would need to be determined experimentally.

Computational and Theoretical Investigations on 3 Chloro N,4 Dimethylbenzene 1 Sulfonamide

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

No published data were found regarding the geometry optimization or electronic structure of 3-chloro-N,4-dimethylbenzene-1-sulfonamide using Density Functional Theory (DFT) with the B3PW91/6-31g(d,p) or B3LYP/6-31G(d,p) basis sets.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Information not available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps for Reactivity Insights

Information not available.

Natural Bonding Orbital (NBO) Analysis for Electronic Structure and Bonding Interactions

Information not available.

Electron Localization Function (ELF) for Spatial Distribution of Electron Pairs

Information not available.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Potential Reactive Sites

No data from molecular electrostatic potential (MEP) mapping studies for this compound were found in the searched sources.

Advanced Computational Analyses of Intermolecular Interactions

No specific computational analyses of the intermolecular interactions of this compound were identified in the literature.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Non-Covalent Interactions in Related Sulfonamides

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. Studies on various benzene (B151609) sulfonamide derivatives reveal common interaction patterns that are likely relevant to this compound.

For instance, in the crystal structure of a related benzene sulfonamide derivative, C₃₁H₂₃ClN₂O₄S₂, Hirshfeld surface analysis was employed to investigate the interactions between the crystal's constituent units. mkjc.in This analysis, along with two-dimensional fingerprint plots, helps to understand the factors influencing the structural arrangement. mkjc.in In many sulfonamide crystals, the packing is dominated by a network of hydrogen bonds and other weak interactions.

In a study of 4-Amino-N-(3-chloropyrazin-2-yl)benzene-1-sulfonamide, Hirshfeld surface analysis was used to compute the percentage contribution of various intermolecular interactions to the crystal packing. researchgate.net Similarly, for N,N-bis{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide, the analysis showed that the crystal packing is dominated by C—H⋯π and π–π bonding. nih.gov The presence of red and blue triangles on the shape-index surface indicates π–π stacking interactions. nih.gov

The following table summarizes the types of intermolecular contacts and their percentage contributions observed in the Hirshfeld surface analysis of a related sulfonamide, which can offer a potential model for the interactions in this compound.

| Interaction Type | Percentage Contribution (%) in a Related Sulfonamide |

| H···H | 29.0 |

| O···H/H···O | 30.5 |

| C···H/H···C | 28.2 |

| Cl···H | Not specified |

| N···H/H···N | Not specified |

| Cl···C | 7.9 |

| Cl···Cl | 2.9 |

Data derived from studies on structurally similar sulfonamides. researchgate.netmdpi.com

Energy Frameworks for Quantifying Crystal Lattice Interactions in Related Sulfonamides

Energy framework analysis provides a quantitative measure of the stability of a crystal lattice by calculating the interaction energies between molecules. This includes energies from hydrogen bonds and van der Waals forces. mkjc.in

In a study on a benzene sulfonamide derivative, energy frameworks were used to visualize the forces shaping the crystal's stability and structure. mkjc.in For benzene-1,3,5-triyltris((4-chlorophenyl)methanone), energy framework calculations helped in understanding the different types of molecular interaction energies, which are represented by different colored cylinders in the framework diagrams. mdpi.com The total interaction energy is calculated by forming a molecular cluster around a central molecule.

Theoretical Investigations of Reactivity Studies and Solvation Effects on Molecular Conformation and Electronic Properties of Related Sulfonamides

Theoretical calculations, such as Density Functional Theory (DFT), are used to investigate the reactivity and electronic properties of molecules. For a benzene sulfonamide derivative, comprehensive theoretical studies using the B3PW91/6-31g(d,p) basis set were conducted to gain insights into its molecular structure, vibrational characteristics, and bonding interactions. mkjc.in

The HOMO-LUMO energy gap is a key parameter that highlights a compound's stability and reactivity. mkjc.in For some antimalarial sulfonamides, theoretical calculations at the DFT B3LYP/6-31G(d) level were performed to study their reactivity. biointerfaceresearch.com These studies often reveal that a small HOMO-LUMO energy gap indicates a higher tendency for electron transfer. biointerfaceresearch.com

Solvation effects can significantly influence the conformation and electronic properties of a molecule. While no specific studies on the solvation effects on this compound were found, general principles suggest that polar solvents would stabilize polar conformers and influence the electronic distribution within the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior of Related Sulfonamides

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules and sample their conformational landscape. Such simulations can provide insights into how a molecule like this compound might behave in different environments.

For example, MD simulations of triazole benzene sulfonamide derivatives have been used to study their interaction with biological targets like human carbonic anhydrase IX. nih.gov These simulations can predict hydrogen bond interactions and hydrophobic contacts, providing a dynamic picture of the binding process. nih.gov Throughout the simulation, the stability of these interactions can be evaluated, indicating the inhibitory capacity of the molecule. nih.gov

Supramolecular Chemistry and Crystal Engineering of 3 Chloro N,4 Dimethylbenzene 1 Sulfonamide Systems

Principles of Hydrogen Bonding in Sulfonamide Assemblies and Crystal Packing

The crystal packing of sulfonamides is predominantly governed by a network of intermolecular interactions, with hydrogen bonds and π-π stacking being the primary driving forces. nih.govresearchgate.net The sulfonamide moiety, -SO₂NH-, is a versatile functional group for building robust supramolecular architectures due to its capacity to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the two sulfonyl oxygen atoms). researchgate.netresearchgate.net

The N-H proton of the sulfonamide is acidic and serves as a strong hydrogen bond donor. researchgate.net The sulfonyl group's oxygen atoms are effective hydrogen bond acceptors. researchgate.net This donor-acceptor capability frequently leads to the formation of strong intermolecular N-H···O=S hydrogen bonds, which are a recurring and dominant feature in the crystal structures of sulfonamides. researchgate.netnih.gov These interactions are generally stronger than other potential intermolecular forces within the crystal. nih.gov

The geometry of the sulfonamide group is typically a distorted tetrahedron around the sulfur atom, which allows the sulfonyl oxygen atoms to form hydrogen bonds in multiple dimensions, facilitating the creation of complex 3D networks. nih.gov Aromatic sulfonamides, such as derivatives of 3-chloro-N,4-dimethylbenzene-1-sulfonamide, often exhibit a twisted, or synclinal, conformation. nih.gov This conformation is frequently preserved across different packing arrangements. acs.org

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Strong Hydrogen Bond | Sulfonamide N-H | Sulfonyl O | 1.9 - 2.4 | Primary driver of assembly, forms chains and dimers. nih.gov |

| Weak Hydrogen Bond | Aromatic C-H | Sulfonyl O | 2.1 - 2.6 | Stabilizes 3D network, links primary motifs. nih.govmdpi.com |

| Weak Hydrogen Bond | Methyl C-H | Sulfonyl O | > 2.5 | Secondary stabilization. nih.gov |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Contributes to packing efficiency and stability. nih.gov |

Design and Characterization of Supramolecular Synthons Involving the Sulfonamide Moiety

Crystal engineering relies on the concept of "supramolecular synthons," which are robust and predictable intermolecular recognition units. nih.gov For the sulfonamide functional group, identifying and understanding the hierarchy of these synthons is key to designing crystals with desired properties. nih.gov The challenge in sulfonamide crystal engineering lies in the fact that the library of well-understood sulfonamide synthons is less extensive compared to those for functional groups like carboxylic acids. researchgate.net

The most prominent supramolecular synthon in primary and secondary sulfonamides is the self-complementary dimer or catemer (chain) formed by a pair of N-H···O=S hydrogen bonds. In graph set notation, which describes the topology of hydrogen-bonded networks, this common motif is designated as an R²₂(8) ring. nih.gov This indicates a ring motif formed by two hydrogen bonds, involving a total of eight atoms. This R²₂(8) synthon is a frequently observed pattern in the crystal structures of various sulfonamides. nih.gov

The design of more complex supramolecular assemblies can be achieved by introducing other functional groups that can compete with or complement the sulfonamide-sulfonamide interactions. For instance, co-crystallization of sulfonamides with molecules containing other hydrogen bond acceptors, like amides or N-oxides, allows for the study of synthon hierarchy and the formation of new, predictable patterns. nih.govresearchgate.net The electrostatic potential of the molecules involved plays a crucial role; for example, the negative electrostatic potential on a lactam or syn-amide oxygen atom is higher than that on a pyridine (B92270) N-oxide, influencing which synthon is preferentially formed. researchgate.net

| Synthon Description | Graph Set Notation | Interacting Groups | Commonality |

| Centrosymmetric Dimer | R²₂(8) | N-H···O=S | Very common in secondary sulfonamides. nih.gov |

| Catemer/Chain | C(4) or C(8) | N-H···O=S | Common, forms infinite 1D chains. nih.govacs.org |

| Sulfonamide-Amide Heterosynthon | R²₂(8) | (Sulfonamide)N-H···O=C(Amide) | Observed in co-crystals. nih.gov |

| Sulfonamide-N-Oxide Heterosynthon | D¹₁(2), A¹₁(2) | (Sulfonamide)N-H···O-N(N-Oxide) | Observed in co-crystals. nih.gov |

Self-Assembly Phenomena in this compound Derivatives and Analogues

While specific studies on the self-assembly of this compound are not widely published, its behavior can be inferred from extensive research on its analogues, particularly N-aryl sulfonamides. acs.org The self-assembly process is driven by the formation of the hydrogen-bonded networks described previously. acs.org The substituents on the aromatic rings—in this case, a chloro group and a methyl group—play a critical role in modulating the assembly by influencing both steric hindrance and the electronic properties of the molecule.

The presence of the N-methyl group in this compound makes it a tertiary sulfonamide. Unlike primary or secondary sulfonamides, it lacks an N-H proton and therefore cannot act as a hydrogen bond donor. This fundamentally alters its self-assembly behavior. It cannot form the classic N-H···O=S synthons that dominate the crystal structures of other sulfonamides.

Instead, the self-assembly of tertiary sulfonamides like this compound is dictated by weaker non-covalent interactions. These include:

Weak C-H···O Hydrogen Bonds: The hydrogen atoms on the N-methyl group and the aromatic ring can act as weak donors to the sulfonyl oxygen acceptors of neighboring molecules.

Halogen Bonding: The chloro-substituent can potentially participate in halogen bonding (C-Cl···O or C-Cl···π interactions), a directional interaction that can influence crystal packing.

π-π Stacking: The aromatic rings can stack upon one another, driven by electrostatic and van der Waals forces.

Influence of Non-Covalent Interactions on Bulk Properties and Potential for Spin Communication in Related Systems

The collective strength and arrangement of non-covalent interactions within a crystal lattice directly determine the material's bulk physical properties. chemistrytalk.orgjocpr.com For sulfonamide systems, including this compound, properties such as melting point, solubility, and mechanical hardness are macroscopic manifestations of the microscopic intermolecular forces. acs.orgresearchgate.net

A strong and extensive network of non-covalent interactions, such as the robust N-H···O=S hydrogen bonds found in secondary sulfonamides, generally leads to higher melting points and greater crystal lattice energy. acs.org Conversely, molecules that rely on weaker interactions like van der Waals forces tend to have lower melting points. jocpr.com The solubility of a compound is also a function of these interactions; for a molecule to dissolve, the energy gained from solute-solvent interactions must overcome the energy of the solute-solute interactions in the crystal. chemistrytalk.orgresearchgate.net Therefore, the specific packing motif and the strength of the intermolecular bonds in solid this compound will dictate its solubility in various solvents.

A more advanced concept is the potential for non-covalent interactions to mediate communication between electron spins over long distances, a property relevant to the development of molecular spintronic devices. While this is a nascent area of research for sulfonamide systems, the underlying principles are applicable. Non-covalent pathways, particularly hydrogen bonds and π-stacking interactions, have been shown in other systems to facilitate magnetic exchange coupling between radical centers. The organized, periodic nature of a crystal provides an ideal framework for such long-range communication. The π-conjugated systems of the aromatic rings and the defined pathways created by C-H···O networks in crystals of this compound could potentially serve as conduits for spin information, should paramagnetic centers be incorporated into the molecular structure or the crystal lattice. The analysis of weak non-covalent interactions is crucial, as they define the precise pathways and distances between potentially spin-active sites. nih.gov

Chemical Reactivity and Reaction Mechanisms of 3 Chloro N,4 Dimethylbenzene 1 Sulfonamide

Mechanistic Pathways of Sulfonamide Bond Formation and Cleavage

The stability and reactivity of the sulfonamide bond (C-SO₂-N) are central to the chemical behavior of 3-chloro-N,4-dimethylbenzene-1-sulfonamide. Its formation and cleavage are governed by several mechanistic pathways.

Sulfonamide Bond Formation: The most prevalent method for constructing the sulfonamide linkage is the nucleophilic substitution reaction between a sulfonyl chloride and an amine. For this compound, the synthesis involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with methylamine (B109427). chemdad.comdoubtnut.com The mechanism proceeds via the nucleophilic attack of the methylamine nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. This reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. orgsyn.org

The key precursor, 3-chloro-4-methylbenzenesulfonyl chloride, can be prepared by the chlorination of 4-methylbenzenesulfonyl chloride. chemdad.com Generally, sulfonyl chlorides are synthesized through methods like the action of chlorosulfonic acid on an appropriate aromatic compound (in this case, 3-chloro-4-methyltoluene) or by treating sulfonic acid salts with reagents like phosphorus pentachloride. sigmaaldrich.com

Alternative modern synthetic routes to the sulfonamide bond include the catalytic oxidation of thiols and amines and the coupling of aryl azides with arylsulfinic acids. researchgate.netrsc.org

Sulfonamide Bond Cleavage: The sulfonamide bond is known for its considerable stability, often requiring specific and sometimes harsh conditions for cleavage.

Hydrolytic Cleavage (S-N Bond): Under acidic conditions, the S-N bond can be broken. prepchem.com The mechanism involves nucleophilic substitution at the sulfur atom, yielding a sulfonic acid (3-chloro-4-methylbenzenesulfonic acid) and an amine (methylamine). Protonation of the amine group under acidic conditions can make the sulfonic group the more reactive site for nucleophilic attack. prepchem.com

Reductive Cleavage (S-N Bond): The S-N bond is susceptible to cleavage under reductive conditions. A common method involves using dissolving metals, such as lithium metal in liquid ammonia, which can reduce the highly oxidized sulfur center and liberate the free amine. orgsyn.org

Photolytic Cleavage (S-N Bond): Irradiation with ultraviolet light, particularly at wavelengths around 254 nm, can induce photolytic cleavage of the sulfonamide bond. doubtnut.com This process can lead to the formation of the corresponding amino acid and sulfonic acid fragments, though side reactions may occur. doubtnut.com

C-N Bond Cleavage: While less common, the C-N bond of the aniline (B41778) moiety in related sulfonamides can be cleaved under certain conditions, such as through an aromatic nucleophilic substitution mechanism or via oxidative degradation. prepchem.comnist.gov Electrically driven oxidative reactions have also been shown to cleave C-N bonds in N,N'-substituted sulfonamides. nist.gov

Substituent Effects on the Reactivity Profile of Halogenated Benzenesulfonamides

The reactivity of the benzene (B151609) ring in this compound during electrophilic aromatic substitution is dictated by the electronic effects of its three substituents: the chloro group, the methyl group, and the N-methylsulfamoyl group (-SO₂NHCH₃).

Inductive Effect: This is the withdrawal or donation of electrons through the sigma bond network. The chloro and sulfamoyl groups are strongly electron-withdrawing due to the high electronegativity of chlorine and the sulfur-oxygen bonds, respectively. This inductive withdrawal deactivates the ring, making it less reactive towards electrophiles than benzene. sigmaaldrich.comresearchgate.net The methyl group is weakly electron-donating via induction.

Directing Effects: The positions for electrophilic attack on the this compound ring are determined by the interplay of these substituent effects.

-CH₃ group (at C4): Activating and ortho-, para-directing. It directs incoming electrophiles to positions C3 and C5.

-Cl group (at C3): Deactivating but ortho-, para-directing. It directs incoming electrophiles to positions C1, C5, and potentially C-H at position 3 (less likely).

-SO₂NHCH₃ group (at C1): Strongly deactivating and meta-directing. It directs incoming electrophiles to positions C3 and C5.

The combined influence suggests that the most likely positions for electrophilic substitution are C5, and to a lesser extent, C2 and C6. The C5 position is favored as it is ortho to the activating methyl group and meta to the deactivating sulfamoyl group, and also para to the chloro group.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -SO₂NHCH₃ | 1 | -I (Strongly Withdrawing) | -M (Strongly Withdrawing) | Deactivating | Meta (to C3, C5) |

| -Cl | 3 | -I (Strongly Withdrawing) | +M (Weakly Donating) | Deactivating | Ortho, Para (to C1, C5) |

| -CH₃ | 4 | +I (Weakly Donating) | Hyperconjugation | Activating | Ortho, Para (to C3, C5) |

Pathways for Derivatization Reactions at the Sulfonamide Nitrogen and the Benzene Ring

The structure of this compound offers two primary sites for derivatization: the sulfonamide nitrogen and the aromatic benzene ring.

Derivatization at the Sulfonamide Nitrogen: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, creating a nucleophilic anion. This allows for various N-alkylation and N-arylation reactions.

N-Alkylation: The sulfonamide can be N-alkylated using alcohols as green alkylating agents in the presence of a catalyst like manganese dioxide. doubtnut.com Another method involves reacting the sulfonamide with an alkyl halide after deprotonation with a suitable base.

N-Arylation: Cross-coupling reactions, often catalyzed by copper or nickel, can be used to attach aryl groups to the nitrogen. For instance, a C-N cross-coupling reaction of N-arylsulfonamides with aryl bromides can be achieved using a Ni(cod)(DQ) catalyst. doubtnut.com

Other N-Derivatizations: Reaction with reagents like (trimethylsilyl)diazomethane can be used for specific methylation at the sulfonamide nitrogen. chemicalbook.com

Derivatization at the Benzene Ring: The benzene ring can undergo electrophilic aromatic substitution, with the position of attack governed by the existing substituents as detailed in section 6.2. The most probable positions for substitution are C5, followed by C2 and C6.

| Reaction Type | Reagents | Potential Product(s) |

| Halogenation | Br₂ / FeBr₃ | 5-bromo-3-chloro-N,4-dimethylbenzene-1-sulfonamide |

| Nitration | HNO₃ / H₂SO₄ | 3-chloro-N,4-dimethyl-5-nitrobenzene-1-sulfonamide |

| Sulfonation | Fuming H₂SO₄ | 5-sulfo-3-chloro-N,4-dimethylbenzene-1-sulfonamide |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Substitution at C5 (e.g., 5-alkyl-3-chloro-N,4-dimethylbenzene-1-sulfonamide) |

| Friedel-Crafts Acylation | R-COCl / AlCl₃ | Substitution at C5 (e.g., 5-acyl-3-chloro-N,4-dimethylbenzene-1-sulfonamide) |

Future Directions and Emerging Research Avenues for 3 Chloro N,4 Dimethylbenzene 1 Sulfonamide

Development of Green Chemistry Approaches and Sustainable Synthetic Strategies for Sulfonamide Production

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods for producing sulfonamides, including 3-chloro-N,4-dimethylbenzene-1-sulfonamide. Future research is expected to focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Key research avenues include:

Aqueous Synthesis: The use of water as a solvent is a cornerstone of green chemistry. sci-hub.sescilit.com Research has demonstrated that the synthesis of sulfonamides can be efficiently conducted in water, often in the presence of a simple base like sodium carbonate to act as an HCl scavenger. sci-hub.sescilit.com This approach eliminates the need for volatile organic solvents, simplifying product isolation and reducing environmental impact. sci-hub.se

Catalyst-Free and Solvent-Free Reactions: A truly green methodology involves reactions that proceed without a catalyst and under solvent-free ("neat") conditions. sci-hub.seresearchgate.net The reaction of arylsulfonyl chlorides with primary or secondary amines at room temperature can produce N-aryl- and N-alkylsulfonamides without the need for any solvent, representing a clean and efficient synthetic pathway. sci-hub.se

Electrochemical Synthesis: Electrochemistry offers a conceptually new and greener route to sulfonamides. chemistryworld.com This method can bypass the harsh conditions and reagents often associated with traditional sulfonamide synthesis, providing a milder and more controlled reaction environment. chemistryworld.com

Visible-Light-Triggered Synthesis: An emerging strategy involves the use of visible light to trigger the formation of sulfonamides via an electron donor-acceptor (EDA) complex. researchgate.net This technique can be performed at room temperature in environmentally friendly solvents without the need for a base or a metal photocatalyst, highlighting its high atom economy and operational simplicity. researchgate.net

Table 1: Comparison of Green Synthesis Strategies for Sulfonamides

| Strategy | Solvent | Conditions | Advantages | Source(s) |

|---|---|---|---|---|

| Aqueous Synthesis | Water | Room Temperature, with Na₂CO₃ | Eco-friendly, simple workup, high yields | sci-hub.se, scilit.com |

| Solvent-Free | None (Neat) | Room Temperature | No solvent waste, high purity | sci-hub.se |

| Electrochemical | - | Controlled Potential | Avoids harsh reagents, high chemoselectivity | chemistryworld.com, researchgate.net |

| Visible-Light Triggered | Green Solvents (e.g., MeTHF) | Room Temperature, no base/catalyst | High atom economy, mild conditions | researchgate.net |

Integration of Advanced Computational Techniques for Predictive Modeling of Structure and Reactivity

Advanced computational methods are becoming indispensable tools for predicting the physicochemical properties, structure, and reactivity of molecules like this compound, thereby accelerating research and reducing experimental costs.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to model the molecular geometry and electronic structure. mdpi.com For related sulfonamide structures, calculations have been used to determine key structural parameters such as the torsion and dihedral angles, which govern the molecule's three-dimensional conformation. nih.gov For example, in 4-chloro-N-(4-methylbenzoyl)benzenesulfonamide, the C-SO₂-NH-C(O) segment has a torsion angle of 69.0 (2)°, and the dihedral angle between the two benzene (B151609) rings is 89.5 (1)°. nih.gov Similar calculations for 4-chloro-N-(3,4-dimethyl-phenyl)benzenesulfonamide show the angle between the sulfonyl and aniline (B41778) benzene rings to be 65.5 (1)°. nih.gov Applying these techniques to this compound would provide crucial insights into its conformational preferences.

Machine Learning and Deep Learning Models: The inherent reactivity of compounds can be predicted with high accuracy using machine learning and deep learning algorithms. nih.gov By training models on large datasets of known compounds, it is possible to create tools that rapidly predict reactivity, streamlining the discovery process for new derivatives. nih.gov These models can achieve robust correlations in predicting reactivity, offering an efficient alternative to more computationally intensive quantum mechanical calculations. nih.gov

Molecular Electrostatic Potential (MESP) Mapping: DFT calculations can also generate MESP maps, which visualize the electron density distribution across a molecule. mdpi.com This is crucial for understanding and predicting intermolecular interactions, such as hydrogen bonding, which are vital for designing supramolecular structures and functional materials. mdpi.com

Table 2: Key Parameters from Computational Studies of Related Sulfonamides

| Compound | Parameter | Value | Significance | Source(s) |

|---|---|---|---|---|

| 4-chloro-N-(4-methylbenzoyl)benzenesulfonamide | Torsion Angle (C-SO₂-NH-C) | 69.0 (2)° | Defines molecular twist at the sulfur atom | nih.gov |

| 4-chloro-N-(4-methylbenzoyl)benzenesulfonamide | Dihedral Angle (Benzene Rings) | 89.5 (1)° | Describes the overall molecular shape | nih.gov |

| 4-chloro-N-(3,4-dimethyl-phenyl)benzenesulfonamide | Angle Between Rings | 65.5 (1)° | Indicates the relative orientation of the aromatic systems | nih.gov |

Exploration of Novel Supramolecular Architectures and Functional Materials

The specific arrangement of functional groups in this compound—notably the sulfonamide N-H group and the oxygen atoms of the sulfonyl group—makes it an excellent candidate for constructing ordered supramolecular assemblies.

Future research should explore:

Hydrogen-Bonded Networks: The N-H proton donor and the S=O oxygen proton acceptors are capable of forming robust hydrogen bonds. In the crystal structures of similar sulfonamides, molecules are often linked into chains or inversion dimers via N-H⋯O hydrogen bonds. nih.govnih.gov Investigating the crystallization of this compound under various conditions could reveal new and predictable packing motifs.

Crystal Engineering: By systematically studying how substituents on the aromatic rings influence intermolecular interactions, researchers can engineer crystals with desired properties. Analysis of related structures shows that even simple substitutions can alter packing arrangements. nih.gov

Hybrid Materials: The sulfonamide group can be incorporated into more complex systems, such as silatranes, to create hybrid materials. mdpi.com In these structures, the sulfonamide moiety participates in forming the supramolecular architecture through intermolecular hydrogen bonds (N-H⋯O) and other short contacts (C-H⋯O), leading to the formation of cyclic dimers and other ordered assemblies. mdpi.com Exploring the integration of this compound into such hybrid frameworks could lead to materials with unique physical and chemical properties.

Expanding Derivatization Strategies for Diversified Chemical Libraries and Fundamental Chemical Discoveries

The this compound core is a versatile scaffold for generating diverse chemical libraries. The most common method for synthesizing sulfonamides involves the reaction between a sulfonyl chloride and a primary or secondary amine, a reaction that can be adapted to create a vast array of derivatives. ijarsct.co.in

Future derivatization strategies could include:

N-Alkylation and N-Arylation: The sulfonamide nitrogen can be further functionalized. For instance, N-alkylation can be used to introduce different alkyl groups, leading to the synthesis of novel sulfonamide-derived triazoles. nih.gov

Modification of the Aromatic Rings: The chloro and methyl substituents on the benzene ring can be replaced or further functionalized to modulate the electronic and steric properties of the molecule.

Synthesis of Hybrid Molecules: The core structure can be coupled with other pharmacologically or materially important moieties, such as coumarins or piperazine (B1678402) cores, to create hybrid molecules with potentially new functions. nih.govmdpi.com For example, novel sulfonamide derivatives have been synthesized by reacting sulfonyl chlorides with trimetazidine, a piperazine-containing drug. mdpi.com

One-Pot Synthesis: Developing efficient one-pot reactions, such as the palladium-catalyzed amino-sulfonylation of aryl iodides, can provide rapid access to structurally diverse primary sulfonamides with good functional group compatibility under mild conditions. researchgate.net

These derivatization efforts will not only expand the chemical space around this specific sulfonamide but also contribute to fundamental discoveries in reaction methodology and structure-activity relationships. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.